Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate
CAS No.:
Cat. No.: VC16488487
Molecular Formula: C13H12BrNO3
Molecular Weight: 310.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrNO3 |
|---|---|
| Molecular Weight | 310.14 g/mol |
| IUPAC Name | ethyl 2-(4-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)8-6-15-9-5-4-7(2)11(14)10(8)9/h4-6,15H,3H2,1-2H3 |
| Standard InChI Key | RFGGZSCDCOYDMU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C(=C(C=C2)C)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 2-(4-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate, reflects its intricate structure. The indole core is substituted with bromine and methyl groups at positions 4 and 5, respectively, while the 3-position is functionalized with an oxoacetate ester. Key spectroscopic identifiers include:
-
Canonical SMILES:
CCOC(=O)C(=O)C1=CNC2=C1C(=C(C=C2)C)Br -
InChIKey:
RFGGZSCDCOYDMU-UHFFFAOYSA-N
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.14 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
The absence of reported physical properties like melting/boiling points underscores the need for further experimental characterization .
Comparative Analysis with Analogues
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS: 14771-33-6), a structural analogue, shares the oxoacetate ester group but substitutes bromine with methoxy at position 5 . Its molecular weight (247.25 g/mol) and lower density (1.275 g/cm³) highlight how substituents influence physicochemical properties . Such comparisons emphasize the role of halogenation in modulating steric and electronic effects .
Synthesis and Mechanistic Pathways
Key Synthetic Strategies
The synthesis of Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves multi-step reactions, typically starting with indole ring formation followed by sequential functionalization . A representative pathway includes:
-
Indole Core Construction: Friedel-Crafts acylation or cyclization reactions to form the indole skeleton.
-
Bromination: Electrophilic aromatic substitution (EAS) using brominating agents like or to introduce the 4-bromo group.
-
Methylation: Alkylation at position 5 using methyl iodide or dimethyl sulfate.
-
Oxoacetate Esterification: Reaction with ethyl chlorooxoacetate in the presence of Lewis acids like to install the oxoacetate moiety .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Indole formation | Cyclization of enamine | 60-70% |
| 2 | 4-Bromination | , | 85% |
| 3 | 5-Methylation | , | 75% |
| 4 | Oxoacetate functionalization | , | 65% |
Mechanistic Insights
The oxoacetate group is introduced via a Friedel-Crafts acylation mechanism. Diethylaluminum chloride () activates the chlorooxoacetate electrophile, enabling nucleophilic attack by the indole’s 3-position . Steric hindrance from the 4-bromo and 5-methyl groups may necessitate optimized reaction conditions to prevent side reactions.
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 3-Benzisoxazolyl-4-indolyl-maleimide | GSK-3β | 0.73 nM |
| Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | S. aureus | 4.2 µg/mL |
Applications in Drug Discovery and Organic Synthesis
Lead Compound in Kinase Inhibition
The structural similarity to 3-benzisoxazolyl-4-indolyl-maleimides, potent GSK-3β inhibitors (IC₅₀: 0.73 nM), positions this compound as a candidate for neurodegenerative and oncology therapeutics . Molecular docking studies suggest the oxoacetate group forms hydrogen bonds with ATP-binding pockets, mimicking adenosine .
Synthetic Intermediate
The compound serves as a precursor for diversely functionalized indoles. For example, hydrolysis of the ester yields 2-(4-bromo-5-methyl-3-indolyl)-2-oxoacetic acid, a scaffold for amide or hydrazide derivatives .
Future Research Directions
In Vivo Efficacy and Toxicity Profiling
Current data lack in vivo validation. Future studies should assess pharmacokinetics (e.g., oral bioavailability) and toxicity in rodent models. The compound’s logP (estimated 2.1) suggests moderate blood-brain barrier penetration, relevant for CNS targets .
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume